Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N'-methyl-
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Overview
Description
Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethanediamide backbone, a benzothiazole ring, and sulfonyl and methyl groups. Its molecular formula is C10H12N4O2S2, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- typically involves multiple steps, starting with the preparation of the benzothiazole ringThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide, N-(2-amino-6-benzothiazolyl)-: This compound shares a similar benzothiazole ring structure but differs in its functional groups.
Ethanimidamide, N-(2-amino-6-benzothiazolyl)-: Another related compound with a similar core structure but different substituents.
Uniqueness
Ethanediamide, N-((2-amino-6-benzothiazolyl)sulfonyl)-N’-methyl- stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in various research and industrial applications .
Properties
CAS No. |
108679-63-6 |
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Molecular Formula |
C10H10N4O4S2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-methyloxamide |
InChI |
InChI=1S/C10H10N4O4S2/c1-12-8(15)9(16)14-20(17,18)5-2-3-6-7(4-5)19-10(11)13-6/h2-4H,1H3,(H2,11,13)(H,12,15)(H,14,16) |
InChI Key |
XVLUVLSHEKXHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
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